N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide
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Overview
Description
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(cyclohexylsulfamoyl)phenylamine, followed by its reaction with 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid under specific conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
- **N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c28-22(11-6-16-27-23(29)20-9-4-5-10-21(20)24(27)30)25-17-12-14-19(15-13-17)33(31,32)26-18-7-2-1-3-8-18/h4-5,9-10,12-15,18,26H,1-3,6-8,11,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHDIMCQNMIGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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